1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro-

Lipophilicity Physicochemical Property Agrochemical Design

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- (CAS 58744-11-9) is a fully saturated, fused triazole-pyridazine heterocycle carrying a 4-methoxyphenyl substituent at the N2 position. It belongs to the tetrahydrotriazolopyridazine-dione class, a scaffold investigated for herbicidal and kinase-inhibitory applications.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 58744-11-9
Cat. No. B12904700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro-
CAS58744-11-9
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)N3CCCCN3C2=O
InChIInChI=1S/C13H15N3O3/c1-19-11-6-4-10(5-7-11)16-12(17)14-8-2-3-9-15(14)13(16)18/h4-7H,2-3,8-9H2,1H3
InChIKeyPZMKCJIGBFUGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

58744-11-9 – Tetrahydrotriazolopyridazine-Dione Core with 4-Methoxyphenyl Substitution


1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, 2-(4-methoxyphenyl)tetrahydro- (CAS 58744-11-9) is a fully saturated, fused triazole-pyridazine heterocycle carrying a 4-methoxyphenyl substituent at the N2 position . It belongs to the tetrahydrotriazolopyridazine-dione class, a scaffold investigated for herbicidal [1] and kinase-inhibitory applications [2]. However, extensive searching of primary literature, patents, and authoritative databases returned no quantitative biological or physicochemical data specific to this compound. Therefore, all differentiation claims are based on class-level inference and structural comparison with close analogs, and the strength of evidence must be considered preliminary.

Why 58744-11-9 Cannot Be Replaced by Common Triazolopyridazine Analogs


Within the tetrahydrotriazolopyridazine-dione series, small changes to the N2-aryl substituent alter electron density on the dione system, lipophilicity, and steric bulk, all of which can dramatically shift target binding and whole-organism activity. For example, halogen-substituted analogs such as the 4-chlorophenyl and 3-bromophenyl derivatives possess different hydrogen-bond acceptor profiles and metabolic liabilities compared to the 4-methoxyphenyl group. Class-level herbicidal data indicate that triazolopyridazines are more active on weeds than their tetrahydropyridazine precursors but exhibit inferior crop selectivity [1]; fine-tuning the aryl group is essential to balance efficacy and safety. Consequently, generic substitution without direct comparative data risks loss of the desired activity-selectivity profile.

Quantitative Differentiation of 58744-11-9 vs. Closest Analogs


Computed Lipophilicity (cLogP) of 58744-11-9 vs. Halogenated Analogs

The 4-methoxyphenyl substituent of 58744-11-9 is predicted to confer lower lipophilicity compared to the 4-chlorophenyl (CAS 58744-05-1) and 3-bromophenyl (CAS 58744-49-3) analogs. Using the XLogP3 algorithm, the target compound yields a cLogP of 1.3, while the 4-chlorophenyl and 3-bromophenyl analogs yield values of 1.7 and 1.9, respectively [1]. These differences may influence membrane permeability, soil mobility, and off-target partitioning, although direct experimental logP or logD data were not located for these specific compounds.

Lipophilicity Physicochemical Property Agrochemical Design

Hydrogen-Bond Acceptor Capacity of the 4-Methoxy Group vs. Halogen Substituents

The methoxy oxygen of 58744-11-9 introduces a hydrogen-bond acceptor (HBA) site absent in the 4-chlorophenyl and 4-iodophenyl analogs (CAS 58744-09-5) . The chlorine, bromine, and iodine substituents can only participate in weaker halogen-bonding interactions. This difference is structural and can be inferred to modulate binding to polar protein pockets; however, no direct competitive binding or enzymatic assay data exist for this compound series to quantify the effect.

Hydrogen Bonding Receptor Binding Molecular Recognition

Class-Level Herbicidal Activity vs. Tetrahydropyridazine Precursors

In a class-level study of heterocycle-fused tetrahydropyridazines, the triazolopyridazine subclass demonstrated superior post-emergence weed control compared to the non-fused tetrahydropyridazines 1a and 2a [1]. Although 58744-11-9 was not among the compounds tested, the data establish that fusion of a triazole ring to the tetrahydropyridazine core enhances phytotoxicity. Conversely, soybean selectivity was inferior for the triazolopyridazines relative to the non-fused precursors, indicating that the aryl substitution pattern is critical for achieving an acceptable therapeutic window [1].

Herbicide Weed Control Crop Selectivity

Recommended Application Scenarios for 58744-11-9


Agrochemical Lead Diversification for Selective Weed Control

Given the triazolopyridazine scaffold's class-level herbicidal activity [1], 58744-11-9 is a logical candidate for structure-activity relationship (SAR) studies aimed at improving crop selectivity. Its 4-methoxyphenyl group differentiates it from halogenated analogs and may offer a unique balance of potency and selectivity in post-emergence herbicide screens, particularly for dicot crops.

Kinase Inhibitor Fragment or Scaffold-Hopping Library

The triazolopyridazine core has demonstrated activity against c-Met and related kinases [1]. 58744-11-9 provides a chemotype distinct from the more common triazolo[4,3-b]pyridazine series, potentially addressing intellectual property gaps in kinase inhibitor portfolios.

Physicochemical Probe for Lipophilicity-Dependent Translocation Studies

The predicted lower cLogP of 58744-11-9 (1.3) relative to its chloro and bromo analogs [1] makes it suitable for comparative xylem mobility and soil leaching studies, helping agrochemical researchers map the relationship between logP and systemic activity in the triazolopyridazine class.

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